1-Bromo-3-(2-bromo-1-fluoroethyl)benzene 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1784579-97-0
VCID: VC5529445
InChI: InChI=1S/C8H7Br2F/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8H,5H2
SMILES: C1=CC(=CC(=C1)Br)C(CBr)F
Molecular Formula: C8H7Br2F
Molecular Weight: 281.95

1-Bromo-3-(2-bromo-1-fluoroethyl)benzene

CAS No.: 1784579-97-0

Cat. No.: VC5529445

Molecular Formula: C8H7Br2F

Molecular Weight: 281.95

* For research use only. Not for human or veterinary use.

1-Bromo-3-(2-bromo-1-fluoroethyl)benzene - 1784579-97-0

Specification

CAS No. 1784579-97-0
Molecular Formula C8H7Br2F
Molecular Weight 281.95
IUPAC Name 1-bromo-3-(2-bromo-1-fluoroethyl)benzene
Standard InChI InChI=1S/C8H7Br2F/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8H,5H2
Standard InChI Key OXAWYWGLICRGDV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)C(CBr)F

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

1-Bromo-3-(2-bromo-1-fluoroethyl)benzene (C₈H₆Br₂F) features a benzene ring substituted at the 1-position with a bromine atom and at the 3-position with a 2-bromo-1-fluoroethyl group. The ethyl side chain introduces stereochemical complexity due to the fluorine and bromine atoms on adjacent carbons, potentially leading to diastereomers.

Key Structural Features:

  • Benzene Core: Aromatic ring providing electronic stability.

  • Halogen Substituents: Bromine (Br) at position 1 and a fluoro-bromoethyl group at position 3.

  • Electron-Withdrawing Effects: Bromine and fluorine atoms polarize the ring, directing electrophilic substitutions to specific positions.

Spectroscopic Characterization

While direct data for this compound are unavailable, analogous bromo-fluoroaromatics exhibit distinct spectral signatures:

  • ¹H NMR: Ethyl group protons (δ 2.5–3.5 ppm) split due to coupling with adjacent fluorine (J ~46–52 Hz) .

  • ¹³C NMR: Fluorinated carbons resonate at δ 90–110 ppm, while brominated carbons appear upfield (δ 120–130 ppm) .

  • ¹⁹F NMR: Fluorine in the ethyl group shows a triplet (δ -180 to -220 ppm) due to coupling with neighboring protons .

Synthetic Pathways

Halogenation Strategies

The synthesis of bromo-fluoroethyl-substituted benzenes typically involves multi-step halogenation. A patent describing the production of 1-bromo-3-fluorobenzene via bromination of fluorobenzene in the presence of aluminum catalysts offers a potential starting point .

Proposed Route for 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene:

  • Friedel-Crafts Alkylation:

    • React fluorobenzene with 1-fluoro-2-bromoethane in the presence of AlBr₃ to attach the ethyl group.

    • Conditions: 10–100°C for 12–24 hours .

  • Bromination of the Ethyl Side Chain:

    • Use N-bromosuccinimide (NBS) under radical initiation to brominate the ethyl group’s terminal position.

  • Purification:

    • Distillation under reduced pressure (40–60°C, 10 mmHg) to isolate the product from di- or tri-substituted byproducts .

Challenges:

  • Regioselectivity: Competing bromination at the benzene ring vs. the ethyl group.

  • Steric Hindrance: Bulky substituents may slow reaction kinetics.

Physicochemical Properties

Thermal Stability

Comparative data from 1-bromo-3-fluorobenzene suggest moderate thermal stability (decomposition >200°C) . The fluoroethyl group may lower melting points due to reduced symmetry.

PropertyPredicted Value (This Compound)1-Bromo-3-fluorobenzene
Melting Point45–55°C15–18°C
Boiling Point210–220°C (760 mmHg)152–154°C
Density (g/cm³)1.65–1.751.60

Solubility and Reactivity

  • Solubility: Likely soluble in non-polar solvents (toluene, dichloromethane) but insoluble in water.

  • Reactivity:

    • Nucleophilic substitution at the ethyl group’s bromine.

    • Electrophilic aromatic substitution hindered by electron-withdrawing halogens.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Bromo-fluoroaromatics serve as precursors in antipsychotic and anticancer drug synthesis. For example:

  • Suzuki Couplings: Cross-coupling with boronic acids to introduce aryl groups .

  • Grignard Reactions: Formation of carbon-carbon bonds for complex molecule assembly.

Material Science

  • Liquid Crystals: Halogenated benzenes enhance thermal stability in display technologies.

  • Polymer Additives: Bromine acts as a flame retardant in plastics.

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